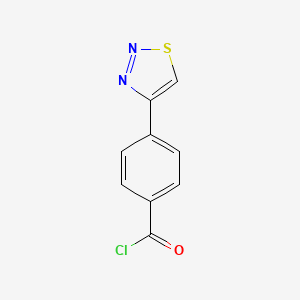

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride

货号 B1305946

CAS 编号:

465513-98-8

分子量: 224.67 g/mol

InChI 键: SZZWMNJQWMQKRY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Photovoltaic Materials

- Field : Material Science

- Application : The 1,2,3-thiadiazol-4-yl group is used in the synthesis of various photovoltaic materials . These materials are used in devices like dye-sensitized solar cells and organic light emitting diodes (OLEDs) .

- Method : The synthesis involves nucleophilic substitution with morpholine .

- Results : The newly synthesized compound’s structure was established using elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .

Synthesis of Schiff Bases

- Field : Organic Chemistry

- Application : The 1,2,3-thiadiazol-4-yl group is used in the synthesis of Schiff bases . These bases exhibit luminescence and are used in immunochemical analysis and photodynamic therapy .

- Method : The synthesis involves the reaction of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine .

- Results : The reaction resulted in the synthesis of 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine .

Antimicrobial Agents

- Field : Pharmacology

- Application : The 1,3,4-thiadiazole moiety, which is structurally similar to 1,2,3-thiadiazol-4-yl, has various biological activities including antimicrobial activity .

- Method : Specific methods of application or experimental procedures were not detailed in the source .

- Results : Some drugs with the thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .

Anticancer, Antimicrobial and Antioxidant Agents

- Field : Pharmacology

- Application : Compounds with the 1,3,4-oxadiazole/thiadiazole ring, similar to 1,2,3-thiadiazol-4-yl, have been synthesized and evaluated for their anticancer, antimicrobial, and antioxidant potential .

- Method : The synthesis involved mixing semi/thio carbazides and sodium acetate with water, stirring well, and then adding aldehydes in methanol at room temperature .

- Results : The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .

Antinociceptive Agents

- Field : Pharmacology

- Application : New 1,3,4-thiadiazole derivatives were synthesized and investigated for their antinociceptive effects on nociceptive pathways of the nervous system .

- Method : The effects of these compounds against mechanical, thermal, and chemical stimuli were evaluated by tail-clip, hot-plate, and acetic acid-induced writhing tests .

- Results : Some compounds increased the reaction times of mice in the hot-plate and tail-clip tests, indicating centrally mediated antinociceptive activity . Other compounds significantly decreased the number of writhing behavior, indicating peripherally mediated antinociceptive activity .

Photovoltaic Applications

- Field : Material Science

- Application : Donor-acceptor-donor (D-A-A) structures with 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as anchor acceptor have been investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs) .

Anticancer, Antimicrobial and Antioxidant Agents

- Field : Pharmacology

- Application : Compounds with the 1,3,4-oxadiazole/thiadiazole ring, similar to 1,2,3-thiadiazol-4-yl, have been synthesized and evaluated for their anticancer, antimicrobial, and antioxidant potential .

- Method : The synthesis involved mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .

- Results : The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .

Antihypertensive and Multiple Sclerosis Treatment

- Field : Pharmacology

- Application : 1,2,5-Thiadiazoles are well-studied heterocycles with numerous applications in medicinal chemistry and materials science . Examples of 1,2,5-thiadiazole-containing drugs are the antihypertensive drug Timolol and Tizanidine used in the treatment of multiple sclerosis .

- Method : Specific methods of application or experimental procedures were not detailed in the source .

- Results : The use of these drugs has shown effectiveness in treating hypertension and multiple sclerosis .

属性

IUPAC Name |

4-(thiadiazol-4-yl)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2OS/c10-9(13)7-3-1-6(2-4-7)8-5-14-12-11-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZWMNJQWMQKRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380090 |

Source

|

| Record name | 4-(1,2,3-THIADIAZOL-4-YL)BENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride | |

CAS RN |

465513-98-8 |

Source

|

| Record name | 4-(1,2,3-THIADIAZOL-4-YL)BENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

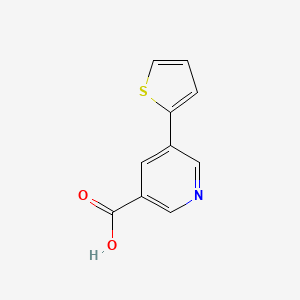

5-(Thiophen-2-yl)nicotinic Acid

306934-96-3

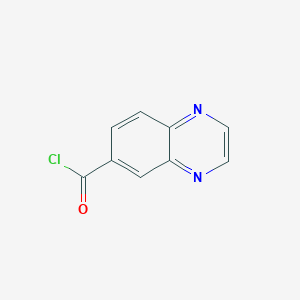

Quinoxaline-6-carbonyl chloride

258503-93-4

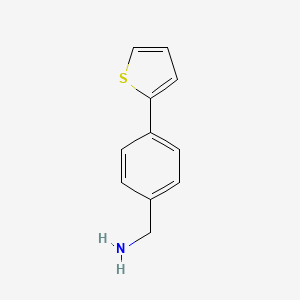

1-(4-Thiophen-2-ylphenyl)methanamine

203436-48-0

![3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1305887.png)

![6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305893.png)

![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)